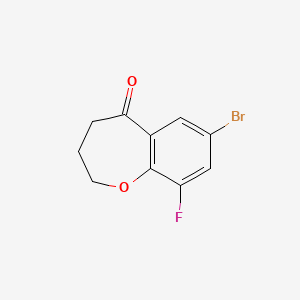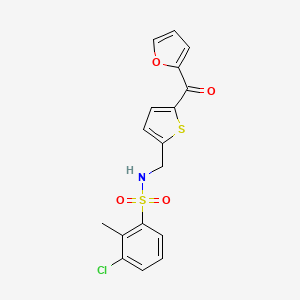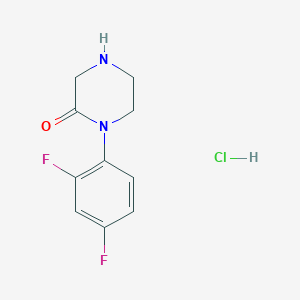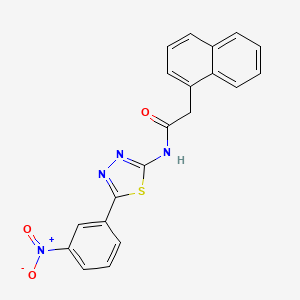
7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one” is a novel compound that has been synthesized and studied for its potential applications . It is part of the benzoxepin family of compounds, which have attracted interest due to their synthetic and biological applications .
Synthesis Analysis
The synthesis of this compound involves a regioselective one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . The structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of the compound is confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectra . The exact structure and conformation of the compound can be further studied using advanced techniques like X-ray crystallography.Chemical Reactions Analysis
The compound is involved in a one-pot reaction with various aromatic aldehydes . The exact mechanism of this reaction and the factors influencing its rate and selectivity can be further investigated.Aplicaciones Científicas De Investigación
Anti-Cancer Agents
One of the significant applications of this compound is in the field of cancer research. It has been used in the synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids, which have shown remarkable anti-cancer activity against various human cancer cell lines, including HeLa, MCF-7, A549, and PC3 .
Molecular Docking Studies
The compound has been used in molecular docking studies, which are computational procedures used to predict the orientation of one molecule to a second when bound to each other to form a stable complex . This is particularly useful in drug design where the docking simulation can predict the strength of association or binding affinity between two molecules using scoring functions.
Chemotherapeutic Agents
The compound’s derivatives have been used as scaffolds to develop new chemotherapeutic agents. Despite the remarkable tool of chemotherapy to treat cancer, developing new chemotherapeutic agents is highly needed because of undesirable side effects and increasing resistance to existing agents .
Antibacterial Agents
The 1,4-benzoxazine and its compounds, which include the 7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one, have shown antibacterial activities . This makes it a potential candidate for the development of new antibacterial drugs.
Antithrombotic Agents
The 1,4-benzoxazine and its compounds have also shown antithrombotic activities . Antithrombotic agents are drugs that reduce the formation of blood clots, and they are used in the treatment of thrombosis and embolism.
Anticonvulsant Agents
The 1,4-benzoxazine and its compounds have demonstrated anticonvulsant activities . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
Direcciones Futuras
The compound shows promising anticancer activity, making it a potential candidate for further studies and development into a therapeutic agent . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting in vivo studies to assess the efficacy and safety of the compound in a biological system. Further, the compound could also be tested for other potential therapeutic applications based on its chemical structure and properties.
Propiedades
IUPAC Name |
7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-6-4-7-9(13)2-1-3-14-10(7)8(12)5-6/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBDMMSPQWNADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C(=CC(=C2)Br)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide](/img/structure/B2792637.png)

![1-[2-(Trifluoromethyl)phenyl]propylhydrazine](/img/structure/B2792640.png)


![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid](/img/structure/B2792649.png)

![N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792651.png)

![N-(2-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2792655.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2792656.png)


